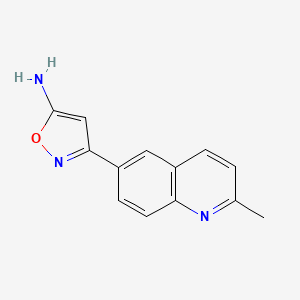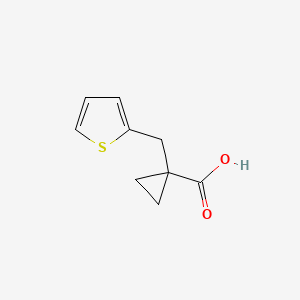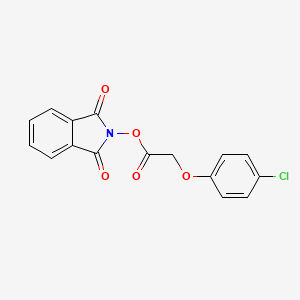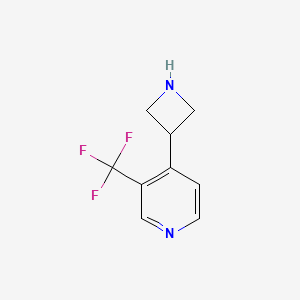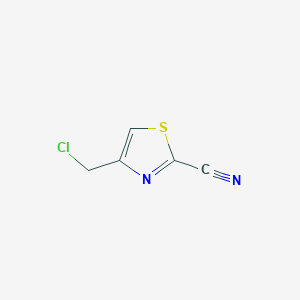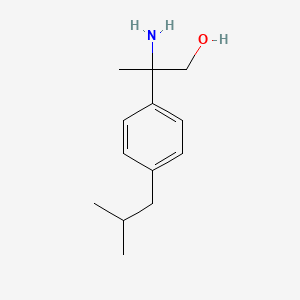
2-Amino-2-(4-isobutylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-isobutylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of ibuprofen using sodium tetrahydroborate in the presence of zwitterionic rhodium ν-tetraphenylborate and isopropyl alcohol in dichloromethane at 100°C for 22 hours . Another method involves the use of Dess-Martin periodane in dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-isobutylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Using reagents like Dess-Martin periodane or pyridinium chlorochromate in dichloromethane.
Reduction: Reduction of ibuprofen using sodium tetrahydroborate.
Substitution: Reactions with bromopentene in N,N-dimethyl-formamide under inert atmosphere.
Common Reagents and Conditions
Oxidation: Dess-Martin periodane, pyridinium chlorochromate.
Reduction: Sodium tetrahydroborate, zwitterionic rhodium ν-tetraphenylborate.
Substitution: Bromopentene, sodium hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-(4-isobutylphenyl)propan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-isobutylphenyl)propan-1-ol is not fully understood, but it is believed to exert its effects through interactions with specific molecular targets and pathways. As a derivative of ibuprofen, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
2-(4-Isobutylphenyl)propan-1-ol: Another derivative of ibuprofen with similar chemical properties.
Uniqueness
2-Amino-2-(4-isobutylphenyl)propan-1-ol is unique due to its amino group, which may confer additional biological activity and reactivity compared to other derivatives of ibuprofen. This compound’s unique structure allows for diverse applications in scientific research and potential therapeutic uses.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-amino-2-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-11-4-6-12(7-5-11)13(3,14)9-15/h4-7,10,15H,8-9,14H2,1-3H3 |
InChI Key |
UWEWKWUIFNNQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


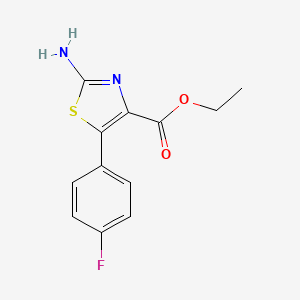
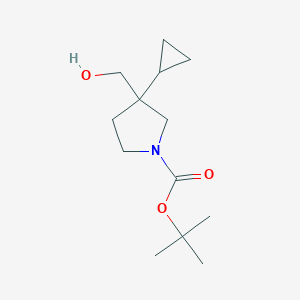
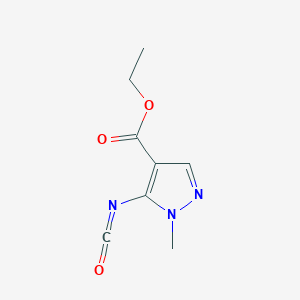
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
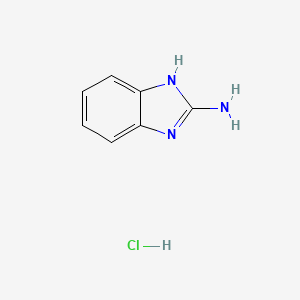
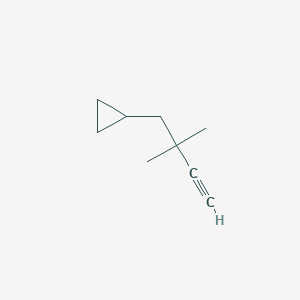
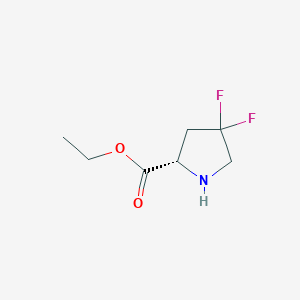

![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)
